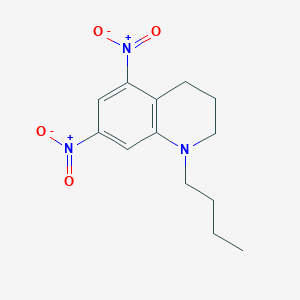
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a butyl group at the first position and two nitro groups at the fifth and seventh positions on the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. This process can be reversed, making tetrahydroquinoline a potential hydrogen-donor solvent in various applications . Additionally, the Skraup synthesis is a common method for synthesizing quinoline, involving the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs high-temperature cyclizations and metal-promoted processes. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted quinolines, and various other functionalized quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects . The compound’s ability to donate hydrogen atoms also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- Oxamniquine
- Dynemycin
- Viratmycin
- Nicainoprol
Uniqueness
Quinoline, 1-butyl-1,2,3,4-tetrahydro-5,7-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57883-33-7 |
|---|---|
Molekularformel |
C13H17N3O4 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
1-butyl-5,7-dinitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C13H17N3O4/c1-2-3-6-14-7-4-5-11-12(14)8-10(15(17)18)9-13(11)16(19)20/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
BYDOYFSHDFMNOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCCC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





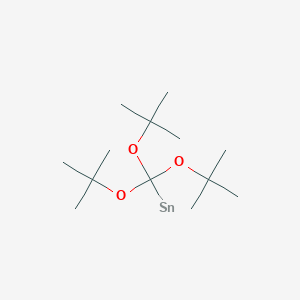
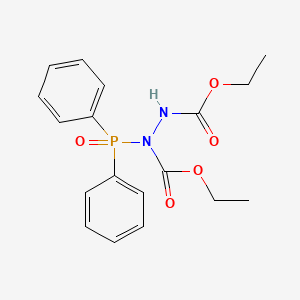
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)

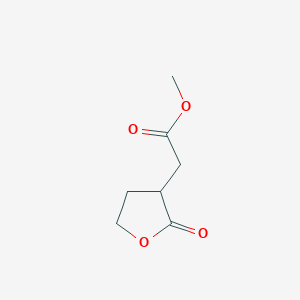
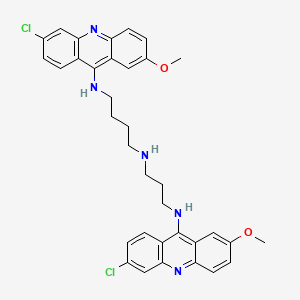
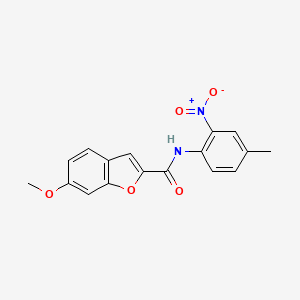
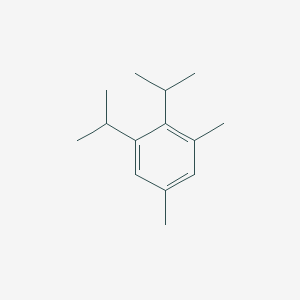
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
